Levistilide A
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Overview
Description
Levistilide A is a phthalide compound derived from the traditional Chinese medicinal herb Angelica sinensis . It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects . This compound has garnered significant attention in recent years due to its potential therapeutic applications in various diseases, particularly neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levistilide A can be synthesized through various chemical routes. One common method involves the extraction of the compound from Angelica sinensis using organic solvents followed by purification through chromatographic techniques . The synthetic route typically involves the use of reagents such as ethanol, methanol, and water under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Angelica sinensis roots. The process includes drying the roots, grinding them into a fine powder, and then using solvents like ethanol for extraction . The extract is then subjected to purification processes such as column chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Levistilide A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Mechanism of Action
Levistilide A exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines by modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Antioxidant Action: this compound reduces oxidative stress by enhancing the activity of antioxidant enzymes and scavenging free radicals.
Comparison with Similar Compounds
Levistilide A is unique among phthalide compounds due to its potent pharmacological effects. Similar compounds include:
Ligustilide: Another phthalide derived from Angelica sinensis, known for its anti-inflammatory and neuroprotective properties.
Butylidenephthalide: Exhibits similar antioxidant and anti-inflammatory effects but differs in its chemical structure and potency.
Neocnidilide: A tetrahydrophthalide with comparable biological activities but distinct molecular targets.
This compound stands out due to its broad spectrum of activities and potential therapeutic applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBRXVRQZJSDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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